1-(2-Hydroxy-5-propylphenyl)ethanone
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Overview
Description
1-(2-Hydroxy-5-propylphenyl)ethanone is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a derivative of acetophenone, featuring a hydroxy group at the ortho position and a propyl group at the meta position relative to the ethanone group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Biochemical Analysis
Biochemical Properties
1-(2-Hydroxy-5-propylphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . For instance, the inhibition of CYP1A2 by this compound results in decreased metabolism of certain drugs, which can have therapeutic implications. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as liver damage and inflammation.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and oxidative stress response . The compound interacts with enzymes such as CYP1A2, which plays a crucial role in the metabolism of xenobiotics. This interaction can lead to changes in metabolic flux and levels of metabolites. Additionally, this compound can influence the activity of other enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. The localization of this compound can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-propylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-propylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-propylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(2-Oxo-5-propylphenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-propylphenyl)ethanol.
Substitution: 1-(2-Alkoxy-5-propylphenyl)ethanone.
Scientific Research Applications
1-(2-Hydroxy-5-propylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-propylphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The propyl group may enhance the compound’s lipophilicity, affecting its distribution within biological membranes .
Comparison with Similar Compounds
1-(2-Hydroxy-5-propylphenyl)ethanone can be compared with other hydroxyacetophenone derivatives:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Features a methoxy group instead of a propyl group, which may alter its reactivity and biological activity.
1-(2-Hydroxy-5-methylphenyl)ethanone: Contains a methyl group, leading to differences in steric and electronic effects.
1-(2-Hydroxy-3-propylphenyl)ethanone: The propyl group is at a different position, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-hydroxy-5-propylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTTUEFVOAUBSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.